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Compound of Interest

Compound Name: Ido1-IN-12

Cat. No.: B12417963

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a
significant role in tumor immune evasion by catalyzing the first and rate-limiting step of
tryptophan catabolism. This process leads to the depletion of tryptophan, an essential amino
acid for T-cell function, and the production of immunosuppressive metabolites, primarily
kynurenine. Consequently, the development of potent and selective IDO1 inhibitors is a key
strategy in cancer immunotherapy. This guide provides a comparative overview of a novel
phenyl urea derivative, Ido1-IN-12, alongside two well-characterized clinical candidates,
Epacadostat and Linrodostat (BMS-986205), supported by experimental data and detailed
protocols.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of ldo1-IN-12, Epacadostat, and
Linrodostat, offering a direct comparison of their biochemical potency, cellular activity, and
pharmacokinetic profiles.
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Parameter

Ido1-IN-12
(Compound i12)

Epacadostat
(INCB024360)

Linrodostat (BMS-
986205)

Biochemical Potency
(IC50)

0.1-0.6 uM (Enzymatic
Assay)[1][2]

~72 nM (Enzymatic
Assay)[3]

1.7 nM (Enzymatic
Assay)

Cellular Activity (IC50)

Data not available

~7.1 nM (Hela cells)
[3]

1.1 nM (IDO1-
HEK?293 cells)[4]

Mechanism of Action

Not explicitly stated

Competitive,
reversible; Heme-

binding

Irreversible; Apo-IDO1
binding (Heme

competitor)[5]

Selectivity

No inhibitory activity
against TDO[1][2]

>1000-fold selective
over TDO and IDO2

Highly selective for
IDO1 over TDO and
IDO2

Oral Bioavailability

(Mouse)

87.4%][1]

Data not available

Data not available

Plasma Clearance

(Mouse)

22.45 mL/min/kg[1]

Data not available

Data not available

Half-life (t2) (Mouse)

11.2 h[1]

Data not available

Data not available

In Vivo Efficacy

40.5% TGl (15 mg/kg,
B16F10 model);
34.3% TGI (30 mg/kg,
PANO2 model)[1]

Demonstrated tumor
growth suppression in

preclinical models

Potent in vivo
pharmacodynamic
activity in advanced

cancers[4]

TGI: Tumor Growth Inhibition

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the evaluation process is crucial for understanding the

development and application of IDO1 inhibitors.
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Experimental Workflow for IDO1 Inhibitor Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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